N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2OS/c28-27-14-18-11-19(15-27)13-26(12-18,17-27)24(31)30-25-29-22(16-32-25)23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,16,18-19,23H,11-15,17H2,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHSPJIIMGQTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(=O)NC4=NC(=CS4)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction using benzhydryl chloride and a suitable catalyst such as aluminum chloride.
Bromination of Adamantane: The adamantane core can be brominated using bromine or N-bromosuccinimide (NBS) under radical conditions.
Amidation Reaction: The final step involves the formation of the carboxamide group through the reaction of the bromoadamantane derivative with the thiazole intermediate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the adamantane moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders or infectious diseases.
Materials Science: The unique structural features of the compound may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of “N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide” would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies and computational modeling to elucidate.
Comparison with Similar Compounds
Structural Analog: 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Key Differences :
- Substituents on the Heterocycle: The target compound has a 4-benzhydryl-thiazole, whereas the analog features a 6-methoxy-benzothiazole. The benzhydryl group increases steric hindrance and lipophilicity compared to the smaller, electron-donating methoxy group. The adamantane in the target compound is 3-brominated and linked via a direct carboxamide (CONH), while the analog uses an acetamide spacer (CH₂CONH) with a non-halogenated adamantane.
Synthesis :
Crystallographic Features :
- The analog crystallizes in a triclinic P1 space group , forming H-bonded dimers via N–H⋯N interactions and ribbons stabilized by S⋯S contacts (3.622 Å) .
- The target compound’s benzhydryl group and bromine would likely disrupt such interactions, favoring van der Waals forces and altered packing motifs.
Table 1: Structural and Functional Comparison
| Parameter | N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide | 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
|---|---|---|
| Heterocycle Substituent | 4-benzhydryl-thiazole | 6-methoxy-benzothiazole |
| Adamantane Modification | 3-bromo, 1-carboxamide | 1-yl (non-brominated), acetamide linkage |
| Lipophilicity (Predicted) | High (due to bromine and benzhydryl) | Moderate (methoxy is polar, non-halogenated) |
| Key Interactions | Halogen bonding (Br), π-π (benzhydryl) | H-bonding (methoxy, acetamide), S⋯S interactions |
| Crystallographic Space Group | Not reported (likely complex due to steric bulk) | Triclinic P1 |
Broader Context: Adamantane-Thiazole/Benzothiazole Hybrids
Other analogs include:
- N-(1,3-thiazol-2-yl)adamantane-1-carboxamides : Lacking substituents like bromine or benzhydryl, these exhibit reduced steric hindrance and simpler packing patterns.
- Halogenated Derivatives : Compounds with fluorine or chlorine at adamantane positions show varied bioactivity due to differences in electronegativity and bond strength compared to bromine.
Functional Implications :
- Bromine vs. Methoxy groups prioritize H-bonding and solubility.
- Benzhydryl vs. Smaller Substituents : The benzhydryl group may improve blood-brain barrier penetration but could limit solubility and synthetic yield.
Research Findings and Implications
Structural Insights
- The direct carboxamide linkage in the target compound allows stronger hydrogen bonding versus the acetamide’s methylene spacer, which may enhance interactions with biological targets.
Challenges and Opportunities
- Synthesis : Bromination of adamantane requires precise conditions to avoid side reactions.
- Biological Screening: No activity data is available for the target compound, but benzothiazole-adamantane hybrids are explored for antiviral, anticancer, and neuroprotective applications.
Biological Activity
N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 425.36 g/mol. The compound features a thiazole ring, a bromine atom, and an adamantane backbone, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : It acts as an agonist for certain receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to altered physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has been investigated for its anticancer potential. In cell line studies, it showed cytotoxic effects against several cancer types, including breast and lung cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| A549 (Lung Cancer) | 20 µM |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated a promising spectrum of activity against resistant strains of bacteria.
- Anticancer Research : A recent publication in Cancer Letters reported on the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment.
Toxicity and Safety Profile
Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and safety in vivo.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide?
- Methodological Answer : The compound can be synthesized via a two-step approach: (1) amide coupling between a brominated adamantane carboxylic acid derivative and a functionalized thiazole-amine, and (2) cyclization or substitution reactions to introduce the benzhydryl group. For example, describes a similar adamantane-thiazole synthesis using imidazole-mediated coupling in chloroform under reflux, yielding 22% crystallized product after ethanol recrystallization . Key parameters include solvent choice (e.g., CHCl₃ for solubility), reaction time (6–12 hours), and purification via column chromatography or recrystallization.
Q. How can the crystal structure and intermolecular interactions of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the 3D structure. highlights that adamantane-thiazole derivatives crystallize in triclinic P1 space groups, with intermolecular hydrogen bonds (e.g., N–H⋯N) and non-classical interactions (e.g., C–H⋯O) stabilizing the lattice . Computational tools like Mercury or Olex2 can visualize packing diagrams and quantify bond angles (e.g., N–C–C–C dihedral angles ≈ −100°).
Advanced Research Questions
Q. What computational strategies are recommended to analyze the steric effects of the adamantane and benzhydryl moieties on binding affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model steric interactions. The adamantane’s rigid cage may occupy hydrophobic pockets in target proteins, while the benzhydryl group’s bulkiness could influence binding kinetics. supports this by showing that adamantane derivatives exhibit unique binding profiles due to their topology . Pair with free energy perturbation (FEP) calculations to quantify substituent effects on binding energy.
Q. How do structural modifications (e.g., bromine substitution) impact the compound’s reactivity and biological activity?
- Methodological Answer : Bromine at the adamantane C3 position enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling for further functionalization. demonstrates that brominated thiazole derivatives show increased cytotoxicity, likely due to improved membrane permeability . Compare IC₅₀ values against non-brominated analogs in cell-based assays (e.g., MTT on cancer cell lines) to validate structure-activity relationships (SAR).
Q. How should researchers resolve contradictions in reported synthetic yields for adamantane-thiazole hybrids?
- Methodological Answer : Discrepancies in yields (e.g., 22% in vs. higher yields in other studies) may arise from solvent polarity , catalyst choice , or reflux duration . Systematic optimization via Design of Experiments (DoE) is advised. For instance, achieved higher yields using polar aprotic solvents (e.g., DMF) and coupling agents like EDCI . Monitor reactions by TLC or LC-MS to identify intermediates and byproducts.
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive inhibitors) and apoptosis assays (e.g., Annexin V/PI staining). used Daphnia magna cytotoxicity assays for rapid screening, but mammalian cell models (e.g., HeLa or HepG2) are more relevant for human therapeutic potential . Pair with proteomics (e.g., Western blot for caspase-3 activation) to confirm mechanistic pathways.
Q. How can researchers validate intermolecular interactions observed in crystallography studies?
- Methodological Answer : Supplement SCXRD data with solid-state NMR to probe hydrogen bonding and π-stacking. used Hirshfeld surface analysis to quantify interaction contributions (e.g., S⋯S contacts at 3.62 Å in adamantane-thiazole derivatives) . For solution-phase validation, use NOESY NMR to detect through-space correlations between benzhydryl protons and thiazole rings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
